EDTA-PbNa2 can be used to introduce lead into biological systems in a controlled manner. By complexing lead, researchers can investigate how lead becomes bioavailable and interacts with biological processes []. This can be useful for understanding lead toxicity and developing strategies for lead remediation.
Due to its ability to form a stable complex with lead, EDTA-PbNa2 might be employed in separation techniques to isolate lead from other metals in a mixture. This could be relevant in environmental studies or analysis of lead-containing materials. However, it's important to note that there are established and potentially more efficient methods for lead separation, so EDTA-PbNa2's use in this area might be limited.
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate is a complex compound formed from ethylenediaminetetraacetic acid (EDTA) and lead ions. The chemical formula for this compound is C₁₀H₁₄N₂Na₂O₉Pb, and it is characterized by its ability to chelate metal ions, particularly lead, making it useful in various applications, including medicine and environmental science. This compound appears as a white crystalline solid that is soluble in water, which enhances its utility in biological and chemical processes .
EDTA-Pb is a suspected lead compound and should be handled with appropriate precautions. Lead is a toxic heavy metal known to cause various health problems, including neurological damage and developmental issues in children.
This reaction signifies the binding of lead ions to EDTA, resulting in a soluble complex that can be excreted from the body or removed from contaminated environments. Additionally, the compound can undergo hydrolysis under certain conditions, leading to the release of lead ions into solution .
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate exhibits significant biological activity as a chelating agent, particularly in the treatment of lead poisoning. It binds to lead ions in the bloodstream, forming stable complexes that facilitate their excretion via renal pathways. This property is crucial for reducing lead toxicity and alleviating symptoms associated with heavy metal exposure. The compound's efficacy in binding lead makes it a preferred choice in clinical settings for managing heavy metal toxicity .
The synthesis of Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate typically involves the reaction of ethylenediaminetetraacetic acid with lead salts, such as lead nitrate or lead acetate. The general synthetic route can be outlined as follows:
This method ensures high yield and purity of the final product, which is essential for both laboratory and medical applications .
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate has several important applications:
Research has shown that Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate interacts significantly with various biological systems. Studies indicate that it can inhibit metalloproteases, enzymes that require metal ions for their activity. This inhibition can have implications for understanding enzyme mechanisms and developing therapeutic agents targeting metalloproteases . Furthermore, its impact on renal function during chelation therapy necessitates careful monitoring of patients undergoing treatment to avoid potential adverse effects .
Several compounds exhibit similar properties to Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate, particularly regarding their chelation abilities. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ethylenediaminetetraacetic Acid Disodium Salt | C₁₀H₁₄N₂Na₂O₆ | Commonly used for general metal ion chelation |
| Calcium Disodium Edetate | C₁₀H₁₄N₂CaNa₂O₆ | Preferred for calcium binding; used in treating heavy metal toxicity |
| Nitrilotriacetic Acid | C₇H₈N₄O₆ | Binds divalent cations but less effective than EDTA |
| Deferoxamine | C₂₃H₃₄N₄O₆ | Specific for iron chelation; used in iron overload conditions |
| Dimercaprol | C₃H₈HgN₂S₂ | Effective against arsenic and mercury poisoning |
Ethylenediaminetetraacetic Acid Lead(II) Disodium Salt Hydrate stands out due to its specific use in lead chelation therapy, making it particularly valuable in clinical settings where lead exposure is a concern . Its unique ability to form stable complexes with lead while remaining relatively safe for biological systems enhances its applicability compared to other chelators.
Ethylenediaminetetraacetic acid lead(II) disodium salt hydrate exhibits distinctive solubility characteristics that are fundamentally governed by its ionic nature and coordination chemistry [1]. The compound demonstrates excellent water solubility, forming clear, stable solutions under ambient conditions [1] [2]. The aqueous solubility is attributed to the presence of multiple hydrophilic functional groups, including carboxylate anions and the coordination environment of the lead center, which facilitate extensive hydrogen bonding and electrostatic interactions with water molecules [3].
Quantitative solubility measurements indicate that ethylenediaminetetraacetic acid disodium salt achieves concentrations up to 0.26 mol/L at room temperature [4] [5]. The resulting aqueous solutions exhibit pH values in the range of 4.0 to 6.0, reflecting the acidic nature of the partially protonated ethylenediaminetetraacetic acid species [5] [6] [7]. The solubility demonstrates a pronounced pH dependency, with enhanced dissolution observed under basic conditions due to increased deprotonation of carboxylic acid groups [5] [6].
Temperature effects on solubility follow conventional patterns, with increased solubility observed at elevated temperatures [3]. Stock solutions prepared at pH 8.5 and concentrations of 0.5 mol/L demonstrate remarkable stability, remaining unchanged for months when stored at 4°C [5] [8]. This stability is particularly significant for analytical applications requiring long-term storage of standard solutions.
The solubility behavior in organic media presents a markedly different profile. Ethylenediaminetetraacetic acid exhibits negligible solubility in pure organic solvents, including alcohols and non-polar hydrocarbons [9] [10]. This poor organic solubility stems from the highly polar nature of the carboxylate groups and the ionic character of the metal complex [9]. However, the addition of strong bases can facilitate dissolution in organic media by promoting deprotonation and complex formation [9].
Partition coefficient studies reveal quantitative insights into the distribution behavior between aqueous and organic phases [9]. In carbon tetrachloride-water systems, ethylenediaminetetraacetic acid demonstrates a distribution coefficient (kD) of 1.9213 at 30°C [9]. Diethyl ether-water systems exhibit a kD value of 1.2186, while n-hexane-water systems show the lowest value of 0.2035 [9]. These coefficients reflect the compound's preference for the aqueous phase and provide valuable data for separation and purification processes.
| Solvent System | Solubility Parameter | Conditions | Reference |
|---|---|---|---|
| Water (25°C) | Highly soluble | Clear, stable solutions | [1] |
| Water (room temperature) | 0.26 mol/L | pH 4-6 | [5] |
| Sodium hydroxide solution | Enhanced | pH-dependent increase | [5] |
| Carbon tetrachloride-water | kD = 1.9213 | 30°C, atmospheric pressure | [9] |
| Diethyl ether-water | kD = 1.2186 | 30°C, atmospheric pressure | [9] |
| n-Hexane-water | kD = 0.2035 | 30°C, atmospheric pressure | [9] |
The thermal stability of ethylenediaminetetraacetic acid lead(II) disodium salt hydrate is characterized by a series of discrete thermal events that occur over a broad temperature range. Initial thermal analysis reveals that the hydrated complex undergoes dehydration at approximately 125°C, corresponding to the loss of coordinated and interstitial water molecules [11]. This process is endothermic and represents the first significant mass loss event observed in thermogravimetric analysis.
The melting point of ethylenediaminetetraacetic acid disodium salt is reported as 248-252°C [5] [7], though this process is accompanied by concurrent decomposition, making the determination of a discrete melting point challenging. Differential scanning calorimetry studies indicate that decomposition processes begin to manifest around 240°C, with the onset temperature varying depending on the heating rate and atmospheric conditions [11] [12].
Primary decomposition pathways become prominent at temperatures exceeding 250°C. Research indicates that the initial decomposition step involves hydrolytic cleavage of ethylenic carbon-nitrogen bonds, producing relatively stable intermediate species including N-(2-hydroxyethyl)iminodiacetic acid and iminodiacetic acid [13] [14]. This primary decomposition pathway exhibits pseudo-first-order kinetics with a rate constant (kobs) of 1.4 ± 0.2 h⁻¹ at 200°C [13] [14].
At higher temperatures (290-310°C), secondary decomposition processes involve stepwise decarboxylation reactions and the cleavage of remaining carbon-nitrogen bonds [15] [13]. These processes generate volatile products including carbon dioxide, formaldehyde, and various methylamine derivatives [15] [16]. The thermal degradation is significantly influenced by the presence of coordinated metal ions, with lead complexes generally exhibiting enhanced stability compared to the free ligand [15].
Kinetic studies demonstrate that metal coordination substantially stabilizes ethylenediaminetetraacetic acid against thermal degradation [15]. The relative order of thermal stability for various metal complexes follows the sequence: Ni(II) > Fe(II) > Zn(II) > Ca(II) > Mg(II) [15]. This trend correlates with the thermodynamic stability constants of the respective metal-ethylenediaminetetraacetic acid complexes.
Advanced thermal analysis reveals that complete thermal decomposition under oxidative conditions yields lead dioxide and carbon dioxide as primary products [17]. Under inert atmospheres, metallic lead formation is observed, accompanied by extensive carbonaceous residue formation [17]. The activation energy for the thermal decomposition process is reported as 114.3 ± 7.87 kJ/mol for aqueous solutions [16].
| Temperature (°C) | Thermal Event | Kinetic Parameter | Products |
|---|---|---|---|
| 125 | Dehydration | Endothermic | Water vapor |
| 200 | Initial decomposition | kobs = 1.4 ± 0.2 h⁻¹ | Intermediate organic species |
| 250-260 | C-N bond cleavage | Primary pathway | Iminodiacetic acid derivatives |
| 290-310 | Decarboxylation | Secondary processes | CO₂, formaldehyde, methylamines |
| >350 | Extensive degradation | Ea = 114.3 kJ/mol | Metallic lead, carbon residue |
The electrochemical behavior of ethylenediaminetetraacetic acid lead(II) disodium salt hydrate is characterized by complex redox processes that involve both the metal center and the organic ligand framework. Lead(II) complexes with ethylenediaminetetraacetic acid exhibit reversible electrochemical behavior under specific conditions, with reduction potentials that are significantly influenced by the coordination environment and solution pH [18] [19].